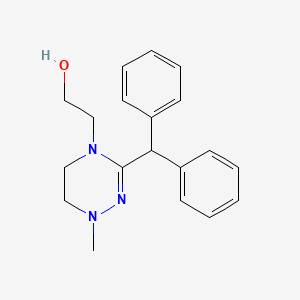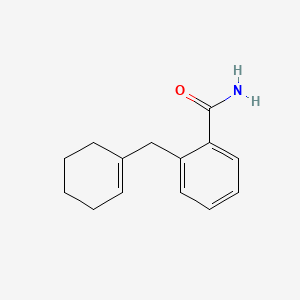
2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate is a chemical compound that belongs to the class of boron-containing organic compounds This compound is characterized by the presence of a naphthalene ring substituted with a phenylacryloyl group and a borodifluoridate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate typically involves the following steps:
Formation of the Phenylacryloyl Intermediate: The phenylacryloyl group can be synthesized through a Knoevenagel condensation reaction between benzaldehyde and malonic acid in the presence of a base such as piperidine.
Coupling with Naphthalene: The phenylacryloyl intermediate is then coupled with naphthalene through a Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride.
Introduction of the Borodifluoridate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the borodifluoridate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products with amines or thiols.
科学的研究の応用
2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is studied for its potential use in the development of new materials with unique optical and electronic properties.
Biological Research: It is investigated for its potential biological activities, including its role as a ligand in biochemical assays.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, particularly in the design of new drugs.
作用機序
The mechanism of action of 2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate involves its interaction with specific molecular targets. The borodifluoridate group can act as a Lewis acid, facilitating various chemical reactions. The phenylacryloyl and naphthalene moieties contribute to the compound’s ability to interact with biological molecules, potentially affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also contains a naphthalene ring and is used in similar applications in organic synthesis and materials science.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a naphthalene ring, used in various chemical and biological studies.
Uniqueness
2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate is unique due to the presence of the borodifluoridate group, which imparts distinct chemical reactivity and potential applications in catalysis and materials science. Its combination of structural features makes it a versatile compound for various research and industrial applications.
特性
CAS番号 |
22181-78-8 |
|---|---|
分子式 |
C19H13BF2O2 |
分子量 |
322.1 g/mol |
IUPAC名 |
1-(1-difluoroboranyloxynaphthalen-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H13BF2O2/c21-20(22)24-19-16-9-5-4-8-15(16)11-12-17(19)18(23)13-10-14-6-2-1-3-7-14/h1-13H |
InChIキー |
ZIKIXCHCALFDKC-UHFFFAOYSA-N |
正規SMILES |
B(OC1=C(C=CC2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B14698706.png)

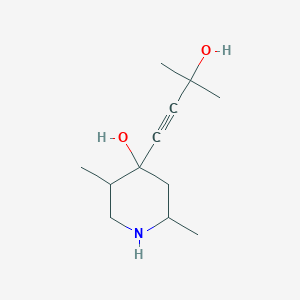
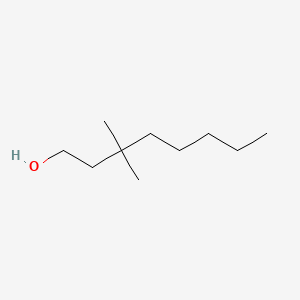

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)

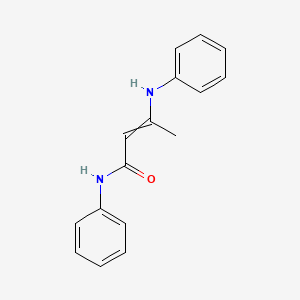

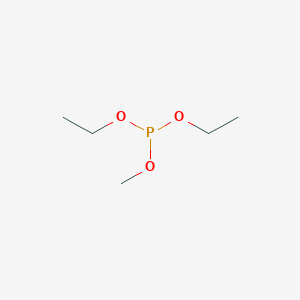

![(1S,3R,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14698767.png)
